Navigating the Spectral Landscape of 6-(methylsulfanyl)hexan-1-amine: A Technical Guide to ¹H and ¹³C NMR Analysis
Navigating the Spectral Landscape of 6-(methylsulfanyl)hexan-1-amine: A Technical Guide to ¹H and ¹³C NMR Analysis
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-(methylsulfanyl)hexan-1-amine. Tailored for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of predicted spectral data, a robust experimental protocol for data acquisition, and a detailed interpretation of the spectral features. By elucidating the relationship between the molecular structure and its NMR response, this guide serves as a critical resource for the characterization and quality control of this versatile bifunctional molecule.
Introduction: The Structural Significance of 6-(methylsulfanyl)hexan-1-amine
6-(methylsulfanyl)hexan-1-amine is a linear aliphatic compound featuring two key functional groups: a primary amine (-NH₂) at one terminus and a thioether (-S-CH₃) at the other. This unique architecture makes it a valuable building block in various chemical syntheses, including the development of novel pharmaceutical agents and functionalized materials. The primary amine offers a reactive site for amide bond formation, salt formation, and nucleophilic additions, while the thioether moiety can be involved in coordination chemistry or be oxidized to sulfoxides and sulfones, thereby modulating the molecule's physicochemical properties.
Accurate structural elucidation and purity assessment are paramount in any application of this compound. High-resolution NMR spectroscopy stands as the most powerful technique for this purpose, providing unambiguous insights into the molecular framework through the precise measurement of the magnetic properties of its ¹H and ¹³C nuclei. This guide is designed to provide a comprehensive understanding of the NMR characteristics of 6-(methylsulfanyl)hexan-1-amine, enabling researchers to confidently identify and utilize this compound in their work.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of publicly available experimental spectra, we turn to highly reliable predictive models to forecast the ¹H and ¹³C NMR data for 6-(methylsulfanyl)hexan-1-amine. These predictions are based on sophisticated algorithms that consider the electronic environment of each nucleus.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 6-(methylsulfanyl)hexan-1-amine is characterized by distinct signals corresponding to the different proton environments in the molecule. The data is summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 6-(methylsulfanyl)hexan-1-amine
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (-CH₂-NH₂) | ~2.70 | Triplet (t) | 2H |
| H-2 (-CH₂-) | ~1.45 | Multiplet (m) | 2H |
| H-3 (-CH₂-) | ~1.35 | Multiplet (m) | 2H |
| H-4 (-CH₂-) | ~1.57 | Multiplet (m) | 2H |
| H-5 (-CH₂-S-) | ~2.50 | Triplet (t) | 2H |
| -S-CH₃ | ~2.09 | Singlet (s) | 3H |
| -NH₂ | Variable (typically ~1.5-3.0) | Broad Singlet (br s) | 2H |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. The predicted chemical shifts are detailed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(methylsulfanyl)hexan-1-amine
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-CH₂-NH₂) | ~42.0 |
| C-2 (-CH₂-) | ~33.5 |
| C-3 (-CH₂-) | ~26.5 |
| C-4 (-CH₂-) | ~29.0 |
| C-5 (-CH₂-S-) | ~35.0 |
| -S-CH₃ | ~15.5 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-(methylsulfanyl)hexan-1-amine.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[1][2]
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for 6-(methylsulfanyl)hexan-1-amine. It is a non-polar aprotic solvent that will readily dissolve the compound. For observing the -NH₂ protons, a dry aprotic solvent like CDCl₃ or DMSO-d₆ is recommended to minimize proton exchange with water.[3]
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Concentration: Dissolve approximately 5-10 mg of 6-(methylsulfanyl)hexan-1-amine in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
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Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.[4]
NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans for a reasonably concentrated sample.
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¹³C NMR:
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Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets.
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Spectral Width: 0-220 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
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Advanced 2D NMR Experiments
To confirm the assignments made from the 1D spectra, the following 2D NMR experiments are highly recommended:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing the connectivity of the alkyl chain.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears protons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming the overall structure and the placement of the functional groups.
Interpretation of the NMR Spectra
The following section provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shifts and spin-spin coupling.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 6-(methylsulfanyl)hexan-1-amine can be logically dissected based on the influence of the electron-withdrawing amine and thioether groups.
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Downfield Region (δ 2.0-3.0 ppm):
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The methylene protons adjacent to the primary amine (H-1, -CH₂ -NH₂) are expected to appear as a triplet around 2.70 ppm . The electronegative nitrogen atom deshields these protons, shifting them downfield. The triplet multiplicity arises from coupling to the adjacent methylene protons (H-2).
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The methylene protons adjacent to the sulfur atom (H-5, -CH₂ -S-) are predicted to resonate as a triplet at approximately 2.50 ppm . The sulfur atom is also electronegative, causing a downfield shift, though typically less pronounced than that of a nitrogen atom. The triplet is due to coupling with the H-4 protons.
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The methyl protons of the thioether group (-S-CH₃ ) will appear as a sharp singlet at around 2.09 ppm . The singlet multiplicity is due to the absence of adjacent protons.
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Upfield Region (δ 1.3-1.6 ppm):
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The remaining methylene protons of the alkyl chain (H-2, H-3, and H-4) will appear as overlapping multiplets in the upfield region, typically between 1.35 and 1.57 ppm . Their signals are further upfield as they are more shielded from the influence of the electronegative functional groups.
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Amine Protons (-NH₂):
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The protons of the primary amine group are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad singlet between 1.5 and 3.0 ppm . Due to this variability and broadness, they are not always reliable for structural assignment without further experiments (e.g., D₂O exchange, where the peak would disappear).[3]
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¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is simpler to interpret as it is typically proton-decoupled, resulting in a single peak for each unique carbon atom.
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Deshielded Carbons (δ 35-42 ppm):
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The carbon atom bonded to the nitrogen (C-1, C H₂-NH₂) is the most deshielded carbon in the alkyl chain, predicted to be around 42.0 ppm .
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The carbon atom attached to the sulfur (C-5, C H₂-S-) is also deshielded, with a predicted chemical shift of approximately 35.0 ppm .
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Alkyl Chain Carbons (δ 26-34 ppm):
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The internal methylene carbons (C-2, C-3, and C-4) will resonate in the typical aliphatic region, with predicted shifts around 33.5 ppm , 26.5 ppm , and 29.0 ppm , respectively.
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Thioether Methyl Carbon (δ ~15.5 ppm):
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The carbon of the methyl group attached to the sulfur (-S-C H₃) is the most shielded carbon in the molecule, appearing furthest upfield at approximately 15.5 ppm .
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Visualization of Molecular Structure and NMR Assignments
To visually correlate the NMR data with the molecular structure, the following diagrams are provided.
Molecular Structure and Atom Numbering
Caption: Numbering scheme for 6-(methylsulfanyl)hexan-1-amine.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of organic compounds.
Conclusion
This technical guide provides a thorough and practical framework for understanding and utilizing ¹H and ¹³C NMR spectroscopy for the characterization of 6-(methylsulfanyl)hexan-1-amine. By presenting predicted spectral data, a detailed experimental protocol, and a comprehensive interpretation of the expected NMR signals, researchers are well-equipped to perform accurate structural verification and purity assessment of this important chemical intermediate. The application of the methodologies described herein will ensure the high quality of 6-(methylsulfanyl)hexan-1-amine used in research and development, ultimately contributing to the integrity and reproducibility of scientific outcomes.
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